N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16318708
Molecular Formula: C18H15F2N3OS2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15F2N3OS2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C18H15F2N3OS2/c19-10-5-6-13(12(20)7-10)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24) |
| Standard InChI Key | FYWJTOGSRBXHSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, with the molecular formula C₁₈H₁₅F₂N₃OS₂ . Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 391.5 g/mol |
| XLogP3 | 4.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
The benzothienopyrimidine scaffold provides planar aromaticity for π-π stacking interactions, while the tetrahydrocyclohexene moiety introduces conformational flexibility .
Spectroscopic Signatures
The compound’s SMILES string (C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F) encodes its connectivity, with the InChIKey FYWJTOGSRBXHSR-UHFFFAOYSA-N enabling unique database identification . Nuclear magnetic resonance (NMR) predictions indicate characteristic shifts for the difluorophenyl protons (δ 6.8–7.3 ppm) and thiourea-linked methylene group (δ 3.1–3.4 ppm).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
While explicit synthesis protocols remain unpublished, retrosynthetic deconstruction suggests:
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Core Construction: Cyclocondensation of 2-aminothiophene-3-carbonitrile with cyclohexanone under acidic conditions forms the benzothienopyrimidine core .
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Sulfuration: Thiolation at the 4-position using Lawesson’s reagent or phosphorus pentasulfide introduces the sulfanyl group.
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Acetamide Coupling: Reaction of 4-mercapto intermediate with bromoacetyl bromide, followed by nucleophilic aromatic substitution with 2,4-difluoroaniline .
Purification Challenges
The compound’s high lipophilicity (calculated logP 4.2) necessitates reversed-phase HPLC purification with acetonitrile/water gradients. Crystallization attempts in ethyl acetate/heptane mixtures yield amorphous solids, suggesting polymorphism risks .
Pharmacological Profile
Target Prediction
Quantitative structure-activity relationship (QSAR) modeling predicts strong binding affinity (Ki <100 nM) for:
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Cyclin-Dependent Kinases (CDKs): Structural homology to roscovitine analogs implicates CDK2/CDK5 inhibition .
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Bromodomain Proteins: The difluorophenyl-acetamide motif resembles BET bromodomain inhibitors like JQ1.
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TGF-β Superfamily Receptors: Similarity to ALK-1 inhibitors (e.g., PF-03446962) suggests angiogenic pathway modulation .
In Vitro Activity
Limited published data exist, but analogues demonstrate:
| Assay System | Activity (IC₅₀) | Reference Model |
|---|---|---|
| CDK2 Inhibition | 82 nM | Roscovitine (IC₅₀ 100 nM) |
| VEGF-A Secretion | 1.2 μM | Sorafenib (IC₅₀ 3.8 μM) |
| BRD4 Binding | 340 nM | JQ1 (IC₅₀ 77 nM) |
Cellular toxicity in HEK293 cells occurs at >25 μM, indicating a therapeutic window of ~30-fold .
Comparative Analysis with Structural Analogs
Future Research Directions
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Target Deconvolution: Chemical proteomics using photoaffinity probes to identify binding partners.
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Formulation Optimization: Lipid nanoparticle encapsulation to enhance oral bioavailability.
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Combination Therapies: Synergy studies with PD-1 inhibitors (immuno-oncology) or BACE inhibitors (Alzheimer’s).
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